molecular formula C7H9NO2S B2925719 3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid CAS No. 60588-57-0

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B2925719
CAS No.: 60588-57-0
M. Wt: 171.21
InChI Key: DXWAMOUMQYPGDC-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and a propanoic acid group at the 3-position. It has a molecular formula of C7H9NO2S and a molecular weight of 171.22 g/mol .

Scientific Research Applications

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid has a wide range of scientific research applications:

Future Directions

Thiazole derivatives, including 2-Methyl-5-thiazolepropanoic acid, have been recognized for their wide range of biological activities and their potential in drug development . Future research could focus on exploring the biological activities of 2-Methyl-5-thiazolepropanoic acid and its derivatives, as well as developing efficient and green methods for their synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the esterification of the corresponding acid with methanol to obtain the ester, followed by hydrolysis to yield the desired acid . Another approach involves the reaction of 2-methylthiazole with acrylonitrile, followed by hydrolysis and decarboxylation to form the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-8-4-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWAMOUMQYPGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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